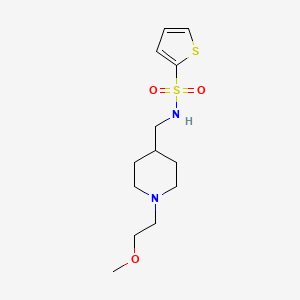

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3S2/c1-18-9-8-15-6-4-12(5-7-15)11-14-20(16,17)13-3-2-10-19-13/h2-3,10,12,14H,4-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJUIDIJKVGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps. One common approach is to start with the piperidine derivative, which is then reacted with a thiophene-2-sulfonyl chloride under basic conditions to form the sulfonamide linkage. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) are employed.

Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce the corresponding amine.

Scientific Research Applications

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperidine ring can interact with biological macromolecules, while the thiophene and sulfonamide groups can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of the target compound with analogs from the evidence:

Key Observations :

- The target compound’s 2-methoxyethyl group increases molecular weight by ~41 g/mol compared to N-(piperidin-4-yl)thiophene-2-sulfonamide. This substitution likely reduces basicity (pKa) of the piperidine nitrogen, improving solubility in aqueous environments .

- Goxalapladib, a structurally complex analog, shares the 1-(2-methoxyethyl)piperidin-4-yl group but incorporates a naphthyridine core and trifluoromethylbiphenyl moiety, highlighting the diversity of pharmacological applications for this substituent .

Pharmacological and Functional Comparisons

A. Sulfonamide Derivatives in

- N-(Piperidin-4-yl)thiophene-2-sulfonamide HCl: Lacks the 2-methoxyethyl group and methylene linker. The thiophene sulfonamide group is a known pharmacophore in carbonic anhydrase inhibitors .

- Target Compound: The 2-methoxyethyl group may reduce BBB penetration compared to unsubstituted piperidines but improve solubility for peripheral targets.

B. Goxalapladib ()

- A potent atherosclerosis drug candidate, Goxalapladib integrates the 1-(2-methoxyethyl)piperidin-4-yl group into a larger scaffold. This suggests the substituent’s role in optimizing target affinity (e.g., phospholipase A2 inhibition) and pharmacokinetics (e.g., metabolic stability) .

C. Biphenyl and Ferrocenyl Sulfonamides ()

- N-Ethyl-4-methylphenylsulfonamide () : Bulkier biphenyl groups may favor hydrophobic binding pockets, contrasting with the target compound’s thiophene-based design .

- Ferrocenyl Sulfonamide () : The ferrocene moiety introduces redox activity, absent in the target compound, demonstrating the versatility of sulfonamides in medicinal chemistry .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative notable for its potential biological activity. This compound features a thiophene ring and a piperidine moiety, suggesting possible interactions with various biological targets. Its structure indicates potential applications in pharmacology, particularly in antibacterial and anticancer therapies.

- Molecular Formula : C18H26N2O3S3

- Molecular Weight : 414.61 g/mol

- CAS Number : 953258-46-3

The presence of the methoxyethyl side chain enhances solubility, which may influence its biological activity. The compound's structural characteristics facilitate interactions with biological molecules, making it a candidate for further research in medicinal chemistry.

Antibacterial Properties

Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial folic acid synthesis. The specific compound this compound has shown promise in preliminary studies:

- Mechanism of Action : Similar to other sulfonamides, it may inhibit the enzyme dihydropteroate synthase, crucial for folate biosynthesis in bacteria.

- Activity Against Bacteria : While specific data on this compound's antibacterial efficacy is limited, sulfonamide derivatives typically exhibit moderate to strong activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Anticancer Potential

Research into related compounds suggests that modifications in the thiophene or piperidine moieties can significantly alter their binding affinity to cancer-related targets such as the epidermal growth factor receptor (EGFR):

- Inhibition of EGFR : Compounds with similar structural features have demonstrated significant inhibitory activity against EGFR, which plays a critical role in tumorigenesis .

- Case Studies : For instance, some derivatives have shown IC50 values in the nanomolar range against cancer cell lines, indicating strong antiproliferative effects .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activities:

- Acetylcholinesterase Inhibition : Sulfonamide derivatives have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases .

- Urease Inhibition : Some studies report strong inhibitory activity against urease, which could be relevant for treating conditions like urinary tract infections .

Summary of Biological Activities

Case Studies

-

Antibacterial Efficacy :

- A study on related sulfonamide derivatives showed varying degrees of effectiveness against common bacterial strains. Compounds with similar piperidine structures demonstrated significant antibacterial properties.

- Anticancer Activity :

- Enzyme Interaction Studies :

Q & A

Q. What are the recommended synthetic routes for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, and what key parameters influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:

- Coupling Reactions : Use of carbodiimide-based coupling agents (e.g., DCC or EDC) to form sulfonamide bonds between the thiophene-2-sulfonyl chloride and the piperidine intermediate .

- Intermediate Preparation : The 2-methoxyethyl-piperidine moiety can be synthesized via nucleophilic substitution or reductive amination under controlled pH (7–9) and temperature (40–60°C) .

- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) or recrystallization (ethanol/water) is critical for isolating high-purity product .

- Key Parameters : Solvent polarity (e.g., dichloromethane vs. ethanol), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for sulfonyl chloride:amine) significantly affect yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopic Techniques :

- NMR : H/C NMR to verify proton environments (e.g., methoxyethyl CH at ~3.3 ppm, thiophene aromatic protons at ~7.2 ppm) and carbon backbone .

- IR : Confirm sulfonamide S=O stretching (1350–1150 cm) and piperidine N-H bending (1600–1500 cm) .

- Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : High-resolution MS (ESI+) to validate molecular weight (e.g., [M+H] at m/z ~371) .

Advanced Research Questions

Q. What strategies are effective for elucidating the biological target(s) of this compound in complex biological systems?

- Methodological Answer :

- Target Deconvolution :

- Affinity Chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from cell lysates .

- SPR (Surface Plasmon Resonance) : Quantify real-time binding kinetics with purified enzymes (e.g., carbonic anhydrase isoforms) .

- Thermal Shift Assays : Monitor protein melting temperature shifts to identify stabilization by ligand binding .

- Computational Docking : Use Schrödinger Suite or AutoDock Vina to predict interactions with sulfonamide-sensitive targets (e.g., kinases, GPCRs) .

Q. How should researchers address contradictory findings in the compound’s pharmacokinetic properties across different experimental models?

- Methodological Answer :

- Comparative Studies :

- In Vitro vs. In Vivo : Cross-validate metabolic stability using liver microsomes (human/rodent) and in vivo plasma sampling (rodent PK studies) .

- Species-Specific Factors : Test CYP450 inhibition profiles (e.g., CYP3A4/2D6) to explain interspecies variability .

- Advanced Modeling : Develop PBPK (Physiologically Based Pharmacokinetic) models incorporating logP (~2.5), plasma protein binding (≥90%), and tissue distribution data .

Q. What experimental approaches are recommended for structure-activity relationship (SAR) studies of this sulfonamide derivative?

- Methodological Answer :

- Analog Synthesis : Systematically modify:

- Piperidine Substituents : Replace 2-methoxyethyl with 2-methylthioethyl or pyridinyl groups .

- Sulfonamide Linkers : Introduce methylene spacers or replace thiophene with benzene rings .

- Biological Assays : Test analogs in dose-response curves (IC/EC) for target inhibition (e.g., enzyme assays) and cytotoxicity (MTT assay) .

- 3D-QSAR : Apply CoMFA or CoMSIA to correlate steric/electrostatic fields with activity .

Data Contradiction Analysis

Q. How can discrepancies between computational predictions and experimental results for this compound’s solubility be resolved?

- Methodological Answer :

- Solubility Enhancement :

- Co-Solvency : Test DMSO/PEG-400 mixtures to improve aqueous solubility beyond predictions .

- Salt Formation : Screen with HCl or sodium bicarbonate to increase ionization .

- Experimental Validation : Use shake-flask method (pH 7.4 PBS) with UV quantification, comparing to ChemAxon or ACD/Labs predictions .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate off-target effects via kinome-wide profiling (e.g., Eurofins KinaseProfiler) .

- In Vivo Efficacy : Prioritize rodent models of inflammation or oncology (e.g., xenograft tumors) for therapeutic potential .

- Metabolite Identification : Use LC-MS/MS to characterize Phase I/II metabolites in hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.